molecular formula C14H20N2 B8246003 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

Cat. No.: B8246003
M. Wt: 216.32 g/mol
InChI Key: CVKJAXCQPFOAIN-UHFFFAOYSA-N
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Description

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to an imidazole ring, with a 5,5-dimethylhex-1-ynyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole typically involves multiple steps, starting with the preparation of the cyclopropyl and imidazole precursors. The key steps include:

    Formation of the Cyclopropyl Intermediate: This step involves the reaction of a suitable alkene with a carbene precursor to form the cyclopropyl ring.

    Attachment of the 5,5-Dimethylhex-1-ynyl Group: This step involves the alkylation of the cyclopropyl intermediate with a 5,5-dimethylhex-1-ynyl halide under basic conditions.

    Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate with an appropriate nitrogen source to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the cyclopropyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole can be compared with other similar compounds, such as:

    4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole: A closely related compound with similar chemical properties and applications.

    Cyclopropyl-imidazole derivatives: Compounds with a cyclopropyl group attached to an imidazole ring, which may have similar reactivity and applications.

    5,5-Dimethylhex-1-ynyl derivatives: Compounds with a 5,5-dimethylhex-1-ynyl group, which may share similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJAXCQPFOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870238
Record name 5-[2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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